molecular formula C10H14O3 B052046 3-(4-Methoxyphenoxy)propanol CAS No. 118943-21-8

3-(4-Methoxyphenoxy)propanol

Cat. No. B052046
M. Wt: 182.22 g/mol
InChI Key: WMPCMSDCGYUKGU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanol is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenoxy)propanol is represented by the SMILES string COc1ccc(OCCCO)cc1 . This indicates that it contains a methoxy group (OCH3) attached to a benzene ring, which is further connected to a propanol group via an ether linkage.


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Methoxyphenoxy)propanol are not detailed in the search results, it is known to participate in β-alkylation of 1-phenylethanol .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenoxy)propanol is a solid substance . Its empirical formula is C10H14O3, and it has a molecular weight of 182.22 .

Scientific Research Applications

  • Oxidation Study : Shi et al. (2009) conducted a kinetic study on the oxidation of 3-(4-methoxyphenoxy)-1,2-propanediol (MPPD), identifying its major oxidation product as 3-(4-methoxyphenoxy)-2-ketone-1-propanol. They proposed a mechanism involving the formation of a periodato–Ag(III)–MPPD complex in an aqueous alkaline medium (Shi, Kang, Shen, & Sun, 2009).

  • Pyrolytic Cleavage Study : Watanabe, Kawamoto, & Saka (2009) explored the radical chain reactions in pyrolytic cleavage of ether linkages in lignin model dimers and a trimer. They found significant differences in the reaction mechanisms and temperatures for phenolic and non-phenolic types (Watanabe, Kawamoto, & Saka, 2009).

  • Enantioselective Determination : A study by He et al. (2017) focused on the enantioselective determination of a novel antihypertensive agent in rat plasma and tissues, which is structurally similar to 3-(4-Methoxyphenoxy)propanol. Their work involved developing a sensitive liquid chromatography method for quantification (He et al., 2017).

  • Photoenolization Study : Konosonoks et al. (2005) investigated the photoenolization of 2-(2-methyl benzoyl) benzoic acid, methyl ester, and its effects in different solvents, including 2-propanol. Their findings contribute to the understanding of photoreactions involving similar compounds (Konosonoks et al., 2005).

  • Lignin Model Glycosides : Helm et al. (1997) developed synthetic protocols for lignin model glycosides, exploring the preparation and optical resolution of compounds structurally related to 3-(4-Methoxyphenoxy)propanol (Helm, Toikka, Li, & Brunow, 1997).

  • Synthesis Study : Pepper, Sundaram, & Dyson (1971) presented an improved synthesis method for dihydroconiferyl alcohol and dihydrosinapyl alcohol, compounds related to 3-(4-Methoxyphenoxy)propanol (Pepper, Sundaram, & Dyson, 1971).

  • Metoprolol Tartrate Analysis : Ersoy & Kocaman (1991) detailed a method for determining metoprolol tartrate, a compound structurally similar to 3-(4-Methoxyphenoxy)propanol, using ion-pair extraction with bromothymol blue (Ersoy & Kocaman, 1991).

  • Reactions in Aqueous Solutions : A study by Li & Lundquist (2001) investigated the reactions of a β-aryl ether lignin model compound in aqueous solutions, providing insights into the behavior of similar compounds under heat and aqueous conditions (Li & Lundquist, 2001).

properties

IUPAC Name

3-(4-methoxyphenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPCMSDCGYUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307324
Record name 3-(4-Methoxyphenoxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenoxy)propanol

CAS RN

118943-21-8
Record name 3-(4-Methoxyphenoxy)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenol (1.24 g) and 3-bromopropanol (1.18 ml) in DMSO (15 ml) was added in one portion powdered sodium hydroxide (1.12 g). The mixture was stirred for 0.75 h then poured into 2N hydrochloric acid (100 ml) and extracted with ethyl acetate (100 ml). The organic phase was washed with water (100 ml), dried and concentrated to give the title compound (1.785 g) as a pale brown solid, m.p. 56°-60°.
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CC Nawrat, CJ Moody - Organic letters, 2012 - ACS Publications
The total synthesis of (±)-mevashuntin, a structurally unique naturally occurring pyrano-naphthoquinone-thiazolone, is described. The route is centered upon a late stage regioselective …
Number of citations: 30 pubs.acs.org
S Shi, F Wudl - Macromolecules, 1990 - ACS Publications
We report the preparation of a water-soluble poly (p-phenylenevinylene)(PPV) derivative, poly [5-methoxy-2-(3-sulfopropoxy)-l, 4-phenylenevinylene], by a conventional precursor …
Number of citations: 215 pubs.acs.org

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